![molecular formula C15H22N2O4S B4773827 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B4773827.png)
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MDL-73811, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide may reduce inflammation and pain. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to modulate the activity of ion channels involved in pain perception, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to modulate the activity of ion channels involved in pain perception, further contributing to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its well-established mechanism of action. Additionally, the compound has been extensively studied, making it a reliable tool for investigating the biological effects of COX-2 inhibition. However, one limitation of using 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the potential use of the compound in the treatment of neuropathic pain. Additionally, further investigation into the compound's ability to inhibit cancer cell growth may lead to the development of new anticancer therapies. Finally, research into the structure-activity relationship of 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide may lead to the development of more potent and selective COX-2 inhibitors.
Scientific Research Applications
4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide has been investigated for its potential use in the treatment of neuropathic pain, as well as for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-methoxy-N,N-dimethyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)12-7-8-14(21-3)13(11-12)15(18)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQAGPDISPPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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